molecular formula C17H21OPS B14535032 S-(Diphenylmethyl) diethylphosphinothioate CAS No. 62246-67-7

S-(Diphenylmethyl) diethylphosphinothioate

Cat. No.: B14535032
CAS No.: 62246-67-7
M. Wt: 304.4 g/mol
InChI Key: IWXABXDGRHQVCP-UHFFFAOYSA-N
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Description

S-(Diphenylmethyl) diethylphosphinothioate is an organophosphorus compound characterized by the presence of a phosphinothioate group attached to a diphenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(Diphenylmethyl) diethylphosphinothioate typically involves the reaction of diphenylmethanol with diethylphosphinothioic chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Ph2CHOH+(EtO)2P(S)ClPh2CHP(S)(OEt)2+HCl\text{Ph}_2\text{CH}-\text{OH} + \text{(EtO)}_2\text{P(S)Cl} \rightarrow \text{Ph}_2\text{CH}-\text{P(S)(OEt)}_2 + \text{HCl} Ph2​CH−OH+(EtO)2​P(S)Cl→Ph2​CH−P(S)(OEt)2​+HCl

Industrial Production Methods: Industrial production of this compound may involve continuous flow methods to enhance efficiency and yield. The use of microreactors allows for better control of reaction conditions, leading to higher purity and reduced by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding phosphine oxide.

    Reduction: The compound can be reduced to form the corresponding phosphine.

    Substitution: It can participate in nucleophilic substitution reactions where the phosphinothioate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Phosphine oxide derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphinothioates depending on the nucleophile used.

Scientific Research Applications

S-(Diphenylmethyl) diethylphosphinothioate has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the synthesis of other organophosphorus compounds and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of S-(Diphenylmethyl) diethylphosphinothioate involves its interaction with molecular targets such as enzymes or receptors. The phosphinothioate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can disrupt key biochemical pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

    Diphenylmethylphosphine: Similar structure but lacks the thioate group.

    Diethylphosphinothioic acid: Lacks the diphenylmethyl moiety.

    Modafinil: Contains a diphenylmethyl moiety but has different functional groups.

Uniqueness: S-(Diphenylmethyl) diethylphosphinothioate is unique due to the presence of both the diphenylmethyl and phosphinothioate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

62246-67-7

Molecular Formula

C17H21OPS

Molecular Weight

304.4 g/mol

IUPAC Name

[diethylphosphorylsulfanyl(phenyl)methyl]benzene

InChI

InChI=1S/C17H21OPS/c1-3-19(18,4-2)20-17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3

InChI Key

IWXABXDGRHQVCP-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(CC)SC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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